

Analytical methods for 4'-Bromo-3'-fluoro-2'-methoxyacetophenone

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Compound of Interest

Compound Name: 4'-Bromo-3'-fluoro-2'-methoxyacetophenone

Cat. No.: B13435594

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Analytical & Performance Guide: 4'-Bromo-3'-fluoro-2'-methoxyacetophenone

Part 1: Executive Summary & Chemical Profile

Compound Overview 4'-Bromo-3'-fluoro-2'-methoxyacetophenone (CAS: 1784121-96-5) is a highly specialized halogenated building block used primarily in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and agrochemicals where the specific substitution pattern (2,3,4-trisubstituted) dictates biological efficacy.

Unlike simpler acetophenones, the presence of three distinct functional groups—an electron-donating methoxy group, an electron-withdrawing fluorine, and a reactive bromine handle—creates a unique electronic profile. This guide provides a comparative analysis of analytical methodologies to ensure purity and identity, distinguishing this compound from its challenging regioisomers.

Chemical Identity

- IUPAC Name: 1-(4-Bromo-3-fluoro-2-methoxyphenyl)ethanone

- CAS Number: 1784121-96-5[1]
- Molecular Formula: C
H
BrFO
- Molecular Weight: 247.06 g/mol
- Appearance: Off-white to pale yellow solid (Standard Grade)

Part 2: Comparative Analytical Guide

To ensure the integrity of drug development workflows, researchers must choose the optimal analytical method based on the specific phase of development. The following section compares the three primary methodologies: HPLC-UV, GC-MS, and NMR.

Method A: HPLC-UV (High-Performance Liquid Chromatography)

The Industry Standard for Purity & Quantitation

Mechanism: Utilizes a hydrophobic stationary phase (C18) to separate the target compound from polar impurities and regioisomers based on polarity and van der Waals interactions.

- Pros: High precision, applicable to non-volatile impurities, robust for GMP release.
- Cons: Requires reference standards for absolute quantitation; longer run times than GC.
- Performance Verdict: Best for Routine QC. The bromine and methoxy groups provide sufficient UV absorption at 254 nm.

Method B: GC-MS (Gas Chromatography - Mass Spectrometry)

The Alternative for Volatiles & Identification

Mechanism: Separates based on boiling point and interacts with an electron ionization (EI) source to produce a fragmentation pattern.

- Pros: Excellent for detecting residual solvents; provides mass spectral fingerprint (isotopic pattern of

Br/

Br is diagnostic).

- Cons: Thermal instability risk (though this compound is relatively stable); less effective for high-molecular-weight byproducts.
- Performance Verdict: Best for Identification. The 1:1 ratio of M+ and M+2 peaks confirms the presence of Bromine immediately.

Method C: H-NMR (Nuclear Magnetic Resonance)

The Standard for Structural Verification

Mechanism: Detects the magnetic environment of hydrogen nuclei.

- Pros: The only method that definitively proves the 2,3,4-substitution pattern via coupling constants (J -values).
- Cons: Low sensitivity (requires mg quantities); not suitable for trace impurity analysis (<0.1%).
- Performance Verdict: Mandatory for Lot Qualification. Distinguishes the target from the 4-bromo-2-fluoro- isomer.

Summary Comparison Table

Feature	HPLC-UV (Recommended)	GC-MS	H-NMR
Primary Use	Purity (%) & Assay	ID & Volatile Impurities	Structural Confirmation
Specificity	High (with gradient)	High (Mass Spec ID)	Absolute (Regiochemistry)
Sensitivity	High (<0.05%)	Very High (<0.01%)	Low (~1%)
Throughput	Medium (15-20 min)	Fast (10-15 min)	Slow (Prep required)
Cost	Moderate	Moderate	High (Instrument time)

Part 3: Detailed Experimental Protocols

Protocol 1: Validated HPLC Method for Purity Assessment

Objective: Quantify **4'-Bromo-3'-fluoro-2'-methoxyacetophenone** purity >98%.

Equipment: Agilent 1200 Series or Waters Alliance (or equivalent). Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

Reagents:

- Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q).
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters:

- Flow Rate: 1.0 mL/min^[2]
- Injection Volume: 5.0 µL
- Detection: UV @ 254 nm (primary), 210 nm (secondary)

- Column Temp: 30°C

Gradient Program:

Time (min)	% Mobile Phase B	Event
0.0	30	Equilibration
2.0	30	Isocratic Hold
12.0	90	Linear Ramp
15.0	90	Wash
15.1	30	Re-equilibration

| 20.0 | 30 | Stop |

Data Analysis: The target compound typically elutes between 8.5 – 10.0 minutes. Integration should exclude the solvent front (0–2 min). Purity is calculated via Area Normalization.

Protocol 2: NMR Structural Verification Criteria

To confirm the 2-methoxy-3-fluoro-4-bromo arrangement, analyze the aromatic region (7.0 – 8.0 ppm) for specific splitting patterns:

- H-5' & H-6' Protons: Look for an AB system or two doublets.
 - H-6' (Ortho to Acetyl): Deshielded (~7.5-7.7 ppm), shows coupling to H-5'.
 - H-5' (Ortho to Br, Meta to F): Shielded relative to H-6', shows coupling to H-6' (Hz) and potentially Fluorine (Hz).
- Methoxy Group: Sharp singlet at ~3.9-4.0 ppm (deshielded by ortho-F and aromatic ring).
- Acetyl Group: Sharp singlet at ~2.5-2.6 ppm.

Part 4: Product Performance & Isomer Analysis

Performance vs. Alternatives In synthetic applications (e.g., Suzuki-Miyaura coupling), the Bromo derivative (this product) offers a superior balance of reactivity and stability compared to alternatives:

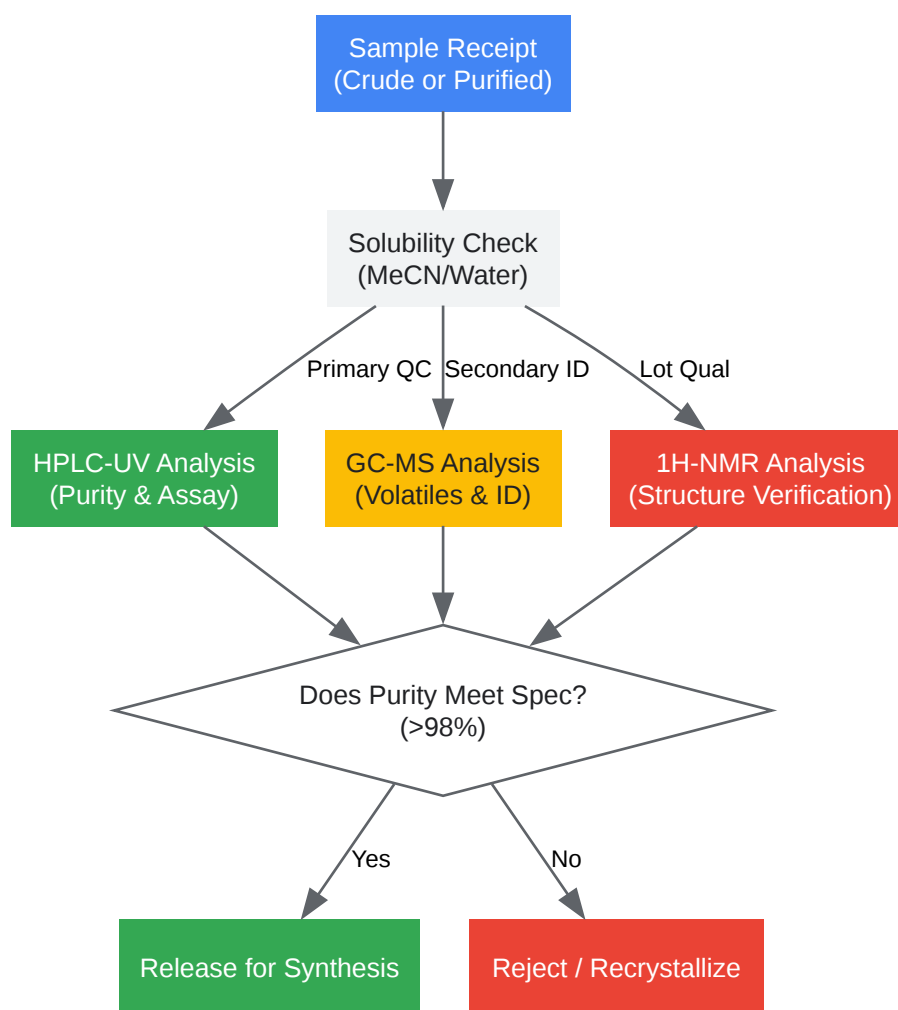
- Vs. Chloro-Analog: The C-Br bond is weaker than C-Cl, allowing oxidative addition by Palladium catalysts under milder conditions (60-80°C vs >100°C), preserving the sensitive fluorine moiety.
- Vs. Iodo-Analog: While more reactive, the Iodo-analog is often less stable to light and significantly more expensive.

Critical Quality Attribute: Regioisomer Control The synthesis of this compound often involves electrophilic aromatic substitution, which can yield isomers.

- Target: **4'-Bromo-3'-fluoro-2'-methoxyacetophenone**.^{[1][3]}
- Common Impurity: 4'-Bromo-2'-fluoro-5'-methoxyacetophenone.
- Differentiation: The HPLC method described above separates these isomers due to the difference in polarity caused by the relative positions of the Fluorine (H-bond acceptor) and Methoxy groups.

Part 5: Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for analyzing batches of **4'-Bromo-3'-fluoro-2'-methoxyacetophenone**.



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Figure 1: Integrated Analytical Workflow for Quality Control of Halogenated Acetophenones.

References

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